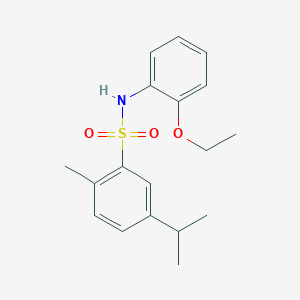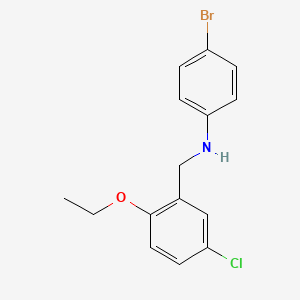![molecular formula C11H11ClN2O3S B5863088 2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5863088.png)
2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid, also known as CPAC, is a chemical compound that has been widely used in scientific research. CPAC is a member of the benzoic acid family and is a derivative of 4-chlorobenzoic acid. This molecule has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用機序
2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid has been shown to bind to the surface of proteins and alter their conformation, which can affect their function and interactions with other molecules. This mechanism of action has been used to study a wide range of protein systems, including enzymes, receptors, and transcription factors.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including inhibition of enzyme activity, modulation of protein-protein interactions, and induction of apoptosis in cancer cells. These effects make this compound a valuable tool for researchers studying a variety of biological systems.
実験室実験の利点と制限
One advantage of using 2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid in lab experiments is its ability to selectively target specific proteins and modulate their function. This allows researchers to study the effects of specific protein interactions on cellular processes. However, one limitation of using this compound is its potential toxicity and off-target effects, which can complicate data interpretation.
将来の方向性
There are many potential future directions for research involving 2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid. One area of interest is the development of this compound-based therapeutics for cancer treatment. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for drug development. Additionally, this compound could be used as a tool for studying the effects of protein-protein interactions in disease states, such as Alzheimer's disease and Parkinson's disease. Finally, this compound could be used in the development of new imaging techniques for studying cellular structures and protein interactions.
合成法
2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid can be synthesized through a multi-step process starting with 4-chlorobenzoic acid. The first step involves the conversion of 4-chlorobenzoic acid to its acid chloride derivative, which is then reacted with propionylamide to form the corresponding amide. The amide is then reacted with thiourea to form the final product, this compound.
科学的研究の応用
2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid has been used in a variety of scientific research applications, including as a tool for studying protein-protein interactions, as a fluorescent probe for imaging cellular structures, and as a potential therapeutic agent for cancer treatment.
特性
IUPAC Name |
2-chloro-4-(propanoylcarbamothioylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c1-2-9(15)14-11(18)13-6-3-4-7(10(16)17)8(12)5-6/h3-5H,2H2,1H3,(H,16,17)(H2,13,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABCFLSQMOIKCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC(=C(C=C1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(2-nitrophenyl)acryloyl]azepane](/img/structure/B5863022.png)

![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863031.png)
![N,N-dimethyl-3-(2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-1-propanamine](/img/structure/B5863034.png)

![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide](/img/structure/B5863047.png)
![1-(2-methyl-2-propen-1-yl)-2-[(1-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5863051.png)
![2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione](/img/structure/B5863063.png)


![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5863087.png)